molecular formula C10H9NO B159865 4-(3-Oxopropyl)benzonitrile CAS No. 136295-53-9

4-(3-Oxopropyl)benzonitrile

Cat. No.: B159865
CAS No.: 136295-53-9
M. Wt: 159.18 g/mol
InChI Key: YOVRYTDTOZKFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Oxopropyl)benzonitrile is an organic compound with the molecular formula C₁₀H₉NO. It is characterized by a benzonitrile group attached to a 3-oxopropyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with propanal in the presence of a base catalyst. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Another method involves the use of 4-cyanobenzyl chloride and propanal in the presence of a Lewis acid catalyst. This reaction also proceeds through an aldol condensation mechanism, followed by elimination of water to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Commonly used catalysts include sodium hydroxide and potassium hydroxide, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxopropyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(3-oxopropyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-(3-hydroxypropyl)benzonitrile using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-oxopropyl)benzoic acid.

    Reduction: 4-(3-hydroxypropyl)benzonitrile.

    Substitution: Various amides, esters, and other derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Oxopropyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives. These compounds are being evaluated for their efficacy in treating various diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Oxopropyl)benzonitrile and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxypropyl)benzonitrile: This compound is a reduced form of 4-(3-Oxopropyl)benzonitrile and shares similar structural features.

    4-(3-Oxopropyl)benzoic acid: An oxidized form of this compound, it has different reactivity and applications.

    4-Cyanobenzaldehyde: A precursor in the synthesis of this compound, it has a similar aromatic nitrile structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds.

Properties

IUPAC Name

4-(3-oxopropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRYTDTOZKFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456850
Record name 4-(3-OXO-PROPYL)-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136295-53-9
Record name 4-(3-OXO-PROPYL)-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Oxopropyl)benzonitrile
Reactant of Route 2
4-(3-Oxopropyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(3-Oxopropyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(3-Oxopropyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(3-Oxopropyl)benzonitrile
Reactant of Route 6
4-(3-Oxopropyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.